molecular formula C18H18FNO3S2 B2662780 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797303-04-8

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No. B2662780
CAS RN: 1797303-04-8
M. Wt: 379.46
InChI Key: JFOUUXOBZYGUTQ-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one, also known as FSCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. FSCP is a synthetic compound that was first synthesized in 2010 by researchers at the University of Illinois.

Scientific Research Applications

Cholesterol Absorption Inhibition

The compound 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235) was discovered as a potent inhibitor of intestinal cholesterol absorption. This discovery is based on the structure-activity relationship (SAR) analysis of metabolites of a related compound, SCH 48461. SCH 58235 was designed to enhance activity through strategic oxidation and to block potential detrimental metabolic oxidation, showing significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Antimicrobial Activity

A series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives demonstrated notable antibacterial and antifungal activities. These compounds were synthesized by reacting azetidin-2-one derivatives with benzene sulfonyl chloride and characterized for their antimicrobial efficacy using the broth dilution method (Shah et al., 2014).

Antimitotic Properties

Azetidin-2-ones, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with various substituents, have been explored for their antimitotic properties. These compounds showcase diverse structural modifications aimed at enhancing their biological activity (Twamley et al., 2020).

Synthesis of 4-(Phenylsulfonylthio)-2-azetidinones

The convenient synthesis of 4-(phenylsulfonylthio)-2-azetidinones has been achieved through reactions involving 4-(2-benzothiazolyldithio)-2-azetidinones and 2-benzothiazolyl benzenethiosulfonates. This methodology has implications for the conversion processes between penicillin and cephalosporin (Tanaka et al., 1991).

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S2/c19-14-6-8-16(9-7-14)25(22,23)17-12-20(13-17)18(21)10-11-24-15-4-2-1-3-5-15/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOUUXOBZYGUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

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